Product packaging for Isodesmosine chloride(Cat. No.:CAS No. 10059-18-4)

Isodesmosine chloride

Cat. No.: B596409
CAS No.: 10059-18-4
M. Wt: 562.061
InChI Key: QPBMCXWKTFGHKA-CHZBJCAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodesmosine chloride is a chemical form of isodesmosine, a tetrafunctional pyridinium crosslink unique to the protein elastin. Elastin provides elasticity and resilience to connective tissues such as the aorta, lung, and skin . Isodesmosine is formed post-translationally from the condensation of four lysine residues within the tropoelastin precursor, a process initiated by the enzyme lysyl oxidase . This crosslinking is critical for conferring mechanical integrity, insolubility, and long-term stability to the elastin polymer . This reagent is intended for research applications only. Its primary value lies in studies focused on elastin metabolism and degradation. Due to its exclusivity to elastin, isodesmosine serves as a key biomarker for non-invasive quantification of elastin breakdown in physiological and disease contexts . Research areas include chronic obstructive pulmonary disease (COPD), lung emphysema, atherosclerosis, aneurysms, and other conditions involving connective tissue disorders . In the laboratory, this compound can be utilized as a standard for the quantification of elastin degradation products in tissue hydrolysates and biological fluids using techniques such as HPLC and mass spectrometry . It also serves as a reference compound in the development of novel analytical methods and in fundamental research aiming to elucidate the complex crosslinking pattern and structure of mature elastin . Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug manufacturing, or therapeutic applications, nor for any form of human use . The safety and efficacy of this compound for clinical or diagnostic purposes have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40ClN5O8 B596409 Isodesmosine chloride CAS No. 10059-18-4

Properties

IUPAC Name

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMCXWKTFGHKA-CHZBJCAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746649
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10059-18-4
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Pathways of Isodesmosine Formation

Precursor Amino Acids and Lysine (B10760008) Residue Modification

The biosynthesis of isodesmosine (B1214917) originates from the amino acid lysine. wikipedia.orgwikipedia.orgresearchgate.net Specifically, four lysine residues, present within the tropoelastin protein sequence, serve as the foundational precursors for a single isodesmosine molecule. wikipedia.orgwikipedia.orgresearchgate.net Research using radiolabeled lysine in tissue cultures has confirmed that lysine is directly incorporated into isodesmosine, demonstrating that four lysine molecules condense to form one molecule of isodesmosine or its isomer, desmosine (B133005). researchgate.net

The initial step in this pathway does not involve free amino acids but rather lysine residues already incorporated into tropoelastin polypeptide chains. wikipedia.org These specific lysine residues are located in particular domains of the tropoelastin molecule, often in sequences rich in alanine (B10760859), which provides the necessary spacing and conformation for subsequent enzymatic action. wikipedia.org The crucial modification that initiates the cross-linking cascade is the oxidative deamination of the ε-amino group (the terminal amino group on the side chain) of certain lysine residues. droracle.airesearchgate.net

Precursor MoleculeNumber of ResiduesInitial Location
Lysine4Tropoelastin Polypeptide Chains

Role of Lysyl Oxidase in Allysine (B42369) Formation

The conversion of peptidyl lysine to a reactive aldehyde is a critical enzymatic step catalyzed by lysyl oxidase (LOX). droracle.aiwikipedia.orgreactome.orgnih.gov Lysyl oxidase is an extracellular, copper-dependent enzyme that acts on specific lysine residues within tropoelastin and collagen precursors. wikipedia.orgnih.gov The enzyme catalyzes the oxidative deamination of the ε-amino group of the lysine side chain, transforming it into a δ-aldehydic group. researchgate.netreactome.org This reaction converts the lysine residue into α-aminoadipic-δ-semialdehyde, commonly known as allysine. reactome.orgosmarks.net

The reaction requires molecular oxygen and the enzyme's copper cofactor. researchgate.netwikipedia.org This enzymatic oxidation is the rate-limiting step and the primary point of regulation in the elastin (B1584352) cross-linking pathway. wikipedia.org The formation of the highly reactive aldehyde, allysine, is essential as it provides the functional group necessary for the subsequent spontaneous condensation reactions that build the cross-links. droracle.aireactome.orgdroracle.ai Inhibition or deficiency of lysyl oxidase leads to impaired cross-linking and connective tissue disorders. nih.govdroracle.ai

EnzymeCofactorSubstrateProduct
Lysyl Oxidase (LOX)Copper (Cu²⁺)Peptidyl LysinePeptidyl Allysine (α-aminoadipic-δ-semialdehyde)

Intermediate Condensation Products in the Biosynthetic Cascade (e.g., Aldol-Condensation Product, Dehydromerodesmosine)

Following the formation of allysine by lysyl oxidase, the subsequent steps in the biosynthetic cascade occur spontaneously without further enzymatic involvement. wikipedia.orgresearchgate.net The reactive aldehyde groups of the allysine residues readily react with other nearby allysine or unmodified lysine residues. nih.gov

This process leads to the formation of several bifunctional and trifunctional intermediate cross-links:

Aldol-Condensation Product (Allysine Aldol): Two allysine residues can undergo an aldol (B89426) condensation to form a bifunctional cross-link known as allysine aldol. wikipedia.orgresearchgate.netreactome.orgnih.gov This intermediate is found in both maturing elastin and collagen. nih.gov

Dehydrolysinonorleucine: An allysine residue can react with the ε-amino group of an unmodified lysine residue to form a Schiff base, creating the bifunctional cross-link dehydrolysinonorleucine. wikipedia.orgresearchgate.netnih.gov

Dehydromerodesmosine (B1237357): This trifunctional cross-link is a key intermediate in the pathway to isodesmosine. nih.govnih.govtulane.edu It is formed through the condensation of the aldol-condensation product with another lysine residue. tulane.edunih.gov Studies of elastin from young animals have shown significant amounts of dehydromerodesmosine, which decrease as the tissue matures, supporting its role as a precursor to the final tetrafunctional cross-links. nih.govnii.ac.jp

The relative amounts of these intermediates change during the maturation of elastin, with levels of the aldol-condensation product and dehydromerodesmosine decreasing as the more stable, mature cross-links like isodesmosine are formed. nih.govnii.ac.jp

Intermediate ProductType of Cross-linkPrecursors
Allysine AldolBifunctional2 Allysine residues
DehydrolysinonorleucineBifunctional1 Allysine residue + 1 Lysine residue
DehydromerodesmosineTrifunctionalAllysine Aldol + 1 Lysine residue

Molecular Mechanisms of Pyridinium (B92312) Ring Cyclization

The final stage in the biosynthesis of isodesmosine is the formation of its characteristic pyridinium ring. This process involves the condensation of three allysine residues and one unmodified lysine residue. researchgate.net The exact molecular mechanism involves the cyclization and subsequent oxidation (aromatization) of advanced intermediates.

The prevailing hypothesis suggests that dehydromerodesmosine, the trifunctional intermediate, reacts with a fourth residue—an allysine—to complete the structure. nih.govannualreviews.org This final condensation and subsequent dehydration and oxidation reactions lead to the formation of the stable, positively charged pyridinium nucleus of isodesmosine. wikipedia.organnualreviews.org The formation of the aromatic pyridinium ring renders the cross-link non-reducible and highly stable, contributing to the exceptional durability of elastin. wikipedia.org The condensation of these four lysine-derived residues results in the tetrafunctional isodesmosine cross-link, which can covalently link up to four different tropoelastin chains, creating the extensive, elastic network of mature elastin fibers. wikipedia.org

Laboratory Synthesis and Isotopic Labeling Methodologies for Isodesmosine Chloride

Chemical Synthesis Approaches for Isodesmosine (B1214917) and Analogs

Total synthesis of isodesmosine has been achieved through various innovative approaches, primarily focusing on the construction of the core pyridinium (B92312) ring and the stereoselective introduction of the four amino acid side chains.

A significant advancement in isodesmosine synthesis has been the development of a biomimetic approach using a modified Chichibabin pyridine (B92270) synthesis. nih.govacs.org This reaction, which traditionally involves the thermal cyclocondensation of aldehydes and ammonia (B1221849) to form pyridines, often requires harsh conditions like high pressure and temperature. acs.org However, researchers have developed a lanthanide-promoted version that proceeds under much milder conditions. nih.govacs.org

This biomimetic total synthesis of isodesmosine is achieved in an aqueous phase, which mimics biological conditions. acs.org The key reaction involves the condensation of a specific aldehyde precursor with an amine hydrochloride, promoted by a lanthanide catalyst such as praseodymium triflate (Pr(OTf)₃). nih.govresearchgate.net This method has been successfully used for the synthesis of both isodesmosine and its isomer, desmosine (B133005). acs.orgacs.org

The synthesis of the aldehyde precursor is a multi-step process, often starting from commercially available materials like 2-(S)-[(tert-butoxycarbonyl)amino]pentanedionic acid 1-benzyl ester. acs.org A representative synthesis pathway involves several key transformations, as detailed below.

StepReaction TypeReagentsOutcomeYield
1 ReductionDiisobutylaluminum hydride (DIBAL-H)Aldehyde formation98%
2 Wittig reactionWittig reagentTerminal olefin formation77%
3 Hydroboration-oxidationBH₃ followed by H₂O₂/NaOHanti-Markovnikov alcohol82%
4 OxidationDess–Martin periodinane (DMP)Final aldehyde precursorQuantitative
This table summarizes a published synthetic route to the aldehyde precursor required for the Chichibabin synthesis of isodesmosine. acs.org

This lanthanide-promoted Chichibabin synthesis is notable for its efficiency and for proceeding at room temperature in aqueous media, representing a significant improvement over classical methods. acs.org

An alternative and powerful strategy for synthesizing the isodesmosine core involves palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These methods are renowned for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance, making them cornerstones of modern organic synthesis. nobelprize.orgresearchgate.net For isodesmosine, this approach allows for the stepwise and regioselective introduction of the required amino acid segments onto a pre-formed pyridine ring. researchgate.net

Key reactions employed in this strategy include the Negishi and Sonogashira cross-coupling reactions. researchgate.netresearchgate.net

Negishi Coupling : This reaction couples an organozinc compound with an organic halide in the presence of a palladium catalyst. nobelprize.org It is highly effective for creating carbon-carbon single bonds. researchgate.netnobelprize.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net

In the context of isodesmosine synthesis, these reactions are used to build the complex, tetra-substituted structure by sequentially coupling protected amino acid derivatives to a functionalized pyridine core. researchgate.netresearchgate.net This modular approach provides flexibility and control over the assembly of the final molecule. researchgate.net

Coupling ReactionKey ReagentsBond FormedApplication in Isodesmosine Synthesis
Negishi Organozinc Compound, Organic Halide, Pd CatalystC-C Single BondStepwise introduction of amino acid side chains onto the pyridine ring. researchgate.netresearchgate.net
Sonogashira Terminal Alkyne, Organic Halide, Pd & Cu CatalystsC-C Single/Triple BondUsed chemo- and regioselectively to attach functionalized linkers. researchgate.netresearchgate.net
This table compares the application of Negishi and Sonogashira cross-coupling reactions in the synthesis of isodesmosine. researchgate.netresearchgate.net

This palladium-catalyzed route has been successfully utilized to achieve the total synthesis of isodesmosine, highlighting its importance as a biomarker for conditions like chronic obstructive pulmonary disease (COPD). researchgate.net

Synthesis of Isotopically Labeled Isodesmosine for Quantitative Research Applications

Quantitative analysis of biomarkers like isodesmosine in biological samples (e.g., plasma, urine, tissue) is critical for clinical diagnostics and research. nih.govresearchgate.net Isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for such quantification, as it offers high sensitivity and specificity. researchgate.netthieme-connect.de This technique requires a stable, isotopically labeled internal standard that is chemically identical to the analyte but has a different mass. researchgate.netthieme-connect.de

To meet this need, researchers have developed methods to synthesize isotopically labeled isodesmosine. nih.govrsc.org A key achievement has been the synthesis of [(13)C3,(15)N1]-labeled isodesmosine. nih.gov This specific labeling provides a mass shift of +4 Da compared to the natural compound, allowing for clear differentiation in mass spectrometry analysis. researchgate.net

The synthesis of [(13)C3,(15)N1]-isodesmosine leverages the Chichibabin pyridine synthesis as a key reaction, similar to the synthesis of the unlabeled compound. nih.govresearchgate.net The isotopic labels are incorporated by using appropriately labeled starting materials in the synthetic sequence. researchgate.netnih.gov This labeled isodesmosine has proven to be a robust internal standard for the quantitative LC-MS/MS analysis of both desmosine and isodesmosine in studies of elastin (B1584352) degradation. nih.govrsc.org The use of this synthetic standard has enabled precise measurements in various biological matrices, including human skin and plasma from patients with acute cerebral stroke. researchgate.netrsc.orgnih.gov

Labeled CompoundIsotopic AtomsMass Difference (Da)Synthetic MethodPrimary Application
Isodesmosine-¹³C₃,¹⁵N₁3 x ¹³C, 1 x ¹⁵N+4Chichibabin Pyridine SynthesisInternal standard for isotope-dilution LC-MS/MS quantification of desmosine and isodesmosine. nih.govresearchgate.netrsc.org
This table details the specifications and application of synthetically produced isotopically labeled isodesmosine for quantitative research. nih.govresearchgate.netrsc.org

The availability of this stable isotope-labeled standard is a crucial tool, facilitating accurate research into the role of elastin degradation in various pathological conditions. rsc.org

Structural Integration and Functional Contributions of Isodesmosine in Elastin

Covalent Cross-Linking within the Tropoelastin Polymer Network

The transformation of soluble tropoelastin monomers into the insoluble, durable polymer elastin (B1584352) is critically dependent on an extensive process of covalent cross-linking. droracle.aidroracle.ai Isodesmosine (B1214917) is a principal product of this process, creating robust connections that link multiple tropoelastin chains into a functional, three-dimensional network. droracle.ai

The biosynthesis of isodesmosine is a multi-step process initiated by the copper-dependent enzyme lysyl oxidase. droracle.aidroracle.aiannualreviews.org The process unfolds as follows:

Oxidative Deamination: Lysyl oxidase acts on specific lysine (B10760008) residues within the tropoelastin polypeptide chains, converting their ε-amino groups into reactive aldehyde groups. This modified residue is known as allysine (B42369). wikipedia.orgdroracle.aidroracle.ai

Spontaneous Condensation: Following the initial enzymatic step, the subsequent reactions are spontaneous and depend on the spatial proximity of the reactive groups. nih.govdroracle.ai Three allysine residues and one unmodified lysine residue condense to form the stable pyridinium (B92312) ring structure of isodesmosine. researchgate.net

Intermediate Formation: The pathway involves the formation of bifunctional cross-links as intermediates, such as allysine aldol (B89426) (from the condensation of two allysine molecules) and dehydrolysinonorleucine (from the condensation of an allysine and a lysine). wikipedia.org These intermediates can further condense to form the tetrafunctional isodesmosine cross-link. wikipedia.orgnih.gov Studies on developing elastin have shown that the concentration of isodesmosine increases as the tissue matures, while the amount of precursor cross-links and unmodified lysine residues decreases. nih.govnii.ac.jp

This intricate cross-linking mechanism permanently interlinks the tropoelastin monomers, rendering the final elastin polymer highly insoluble and exceptionally stable. nih.govmdpi.com

Biosynthesis Pathway of Isodesmosine
StepDescriptionKey Molecules InvolvedReferences
1: Enzymatic ActivationLysyl oxidase catalyzes the oxidative deamination of specific lysine residues on tropoelastin chains.Lysine, Lysyl Oxidase, Allysine wikipedia.orgdroracle.aidroracle.ai
2: Intermediate FormationTwo allysine molecules condense to form allysine aldol, or one allysine and one lysine condense to form dehydrolysinonorleucine.Allysine, Lysine, Allysine Aldol, Dehydrolysinonorleucine wikipedia.org
3: Spontaneous Condensation & Ring FormationThree allysine residues and one unmodified lysine residue undergo a series of spontaneous condensation reactions to form the pyridinium core of isodesmosine.Allysine, Lysine, Isodesmosine wikipedia.orgresearchgate.net

Contribution to Elastin's Mechanical Properties and Resilience in Tissues

The presence of isodesmosine cross-links is directly responsible for elastin's hallmark mechanical properties: low stiffness, high elasticity, and remarkable resilience. nih.govresearchgate.net These properties are essential for the function of dynamic tissues such as arteries, lungs, and skin, which must deform and recoil repeatedly. droracle.aiclevelandclinic.org

The tetrafunctional nature of isodesmosine allows it to connect up to four separate polypeptide chains. wikipedia.org This extensive connectivity creates a robust and integrated molecular network that can effectively distribute stress and strain forces throughout the biopolymer when it is stretched. nih.gov This network is fundamental to the ability of elastic fibers to undergo large deformations with minimal energy loss and to return to their original conformation, a property known as high resilience. nih.govresearchgate.net

The structural integrity provided by isodesmosine and other cross-links imparts exceptional durability to elastin, which is known to be one of the longest-lasting proteins in the body. nih.govnih.gov The stability of these cross-links ensures that elastic fibers can withstand countless cycles of stretching and relaxation over a lifetime without significant degradation. mdpi.com

Functional Contributions of Isodesmosine Cross-Links
Structural FeatureMechanical PropertyPhysiological SignificanceReferences
Tetrafunctional Pyridinium CoreHigh Elasticity & Low StiffnessAllows tissues like blood vessels and lungs to expand and contract easily. wikipedia.orgnih.gov
Extensive 3D Covalent NetworkResilience & Energy StorageEnables efficient recoil of tissues after stretching, with minimal energy loss. nih.govresearchgate.net
Stable Covalent BondsDurability & LongevityContributes to the extremely long half-life of elastin in tissues. nih.govnih.govmdpi.com

Heterogeneity of Cross-Linking Sites and Patterns in Elastin

While crucial, the formation of isodesmosine is part of a broader, more complex cross-linking pattern within elastin that is characterized by significant heterogeneity. droracle.ai Research has revealed that the cross-linking of tropoelastin monomers does not follow a single, ordered pattern but rather results in a complex and somewhat random molecular network. nih.govdroracle.aiuni-luebeck.de

Detailed mass spectrometry studies of mature elastin have shown that specific lysine residues within the tropoelastin sequence can have multiple fates. nih.govdroracle.ai A single lysine site may remain unmodified, or it can participate in various types of cross-links, including not only isodesmosine but also its isomer desmosine (B133005), and bifunctional cross-links like lysinonorleucine. nih.govdroracle.ai This variability indicates that the cross-linking process is stochastic, driven by the local conformation and proximity of reactive lysine and allysine residues rather than a strictly predetermined blueprint. nih.govdroracle.ai

Furthermore, different domains within tropoelastin show preferences for certain types of cross-links. Lysine-rich domains flanked by alanine (B10760859) residues (Lys-Ala domains) are frequently involved in the formation of the tetrafunctional desmosine and isodesmosine cross-links. nih.gov In contrast, domains where lysine is paired with proline (Lys-Pro domains) are more commonly linked by the bifunctional cross-link lysinonorleucine. nih.gov Cross-links can be formed both between different tropoelastin molecules (intermolecular) and within the same molecule (intramolecular), adding another layer of complexity to the final polymer structure. nih.gov This heterogeneity in cross-linking is a key feature of elastin's molecular architecture. nih.govdroracle.ai

Advanced Analytical Methodologies for Isodesmosine Research Quantification

Specimen Preparation and Hydrolysis Protocols for Research Samples

The initial and critical step in the analysis of total Isodesmosine (B1214917) from biological samples is the liberation of this cross-linking amino acid from the elastin (B1584352) protein backbone. This is universally achieved through acid hydrolysis.

Standard Protocol: The most common method involves hydrolyzing the sample in 6N hydrochloric acid (HCl) at a high temperature, typically 110°C, for 24 hours. nih.govdupuytrens.orgrsc.orgpnas.org This process effectively breaks the peptide bonds, releasing Isodesmosine and its isomer, Desmosine (B133005). The stability of Isodesmosine during this harsh acid hydrolysis has been verified, with recovery rates being nearly complete. dupuytrens.org

Sample Types: A variety of biological samples can be analyzed for Isodesmosine content, including:

Urine nih.govpnas.orgpnas.org

Plasma nih.govrsc.org

Sputum nih.govpnas.orgpnas.org

Tissues (e.g., aorta, lung) dupuytrens.orgnih.govjst.go.jp

Pre-purification Steps: Following hydrolysis, samples often undergo a pre-purification or extraction step to remove interfering substances. This is particularly important for complex matrices like urine and tissue hydrolysates. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for sample cleanup and concentration. nih.govdupuytrens.orgpnas.orgnih.govjst.go.jp Cartridges such as Oasis MCX and CF1 cellulose (B213188) have proven effective in isolating Desmosine and Isodesmosine from other amino acids and contaminants. nih.govdupuytrens.orgpnas.orgdupuytrens.orgnih.govjst.go.jp

Gel Filtration Chromatography: Columns like Sephadex G-15 can be used to remove contaminants from hydrolyzed specimens. dupuytrens.org

Cellulose Column Chromatography: This technique, using eluents like n-butanol-acetic acid-water, helps to pre-separate Desmosine and Isodesmosine from other amino acids in tissue hydrolysates. dupuytrens.org

For the analysis of free, unbound Isodesmosine in urine, the hydrolysis step is omitted. pnas.org Instead, the urine sample is directly subjected to a cleanup procedure, often involving cation-exchange solid-phase extraction, before analysis. pnas.orgpnas.org

Chromatographic Separation Techniques for Isodesmosine Analysis

Once prepared, the sample extract containing Isodesmosine is subjected to chromatographic separation to isolate it from other components, including its isomer Desmosine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for Isodesmosine analysis. When coupled with an ultraviolet (UV) detector, it offers a robust method for quantification.

Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). Isodesmosine and Desmosine can be separated using different HPLC modes, including reversed-phase and cation-exchange chromatography. pnas.orgdupuytrens.orgnih.gov

Detection: Isodesmosine exhibits a characteristic UV absorbance, which is utilized for its detection. The maximum absorbance is typically observed at specific wavelengths, such as 268 nm or 275 nm, allowing for quantification. dupuytrens.orgnih.govresearchgate.netslideplayer.com While Desmosine has UV maxima at approximately 205, 235, and 268 nm, Isodesmosine shows maxima at around 205 and 280 nm. nih.gov

Columns: Various columns are employed for separation, including C18 reversed-phase columns and cation-exchange columns like IC-Pak and polysulfoethyl aspartamide. pnas.orgdupuytrens.orgnih.govresearchgate.net

Sensitivity: The sensitivity of HPLC-UV methods can be enhanced by pre-column derivatization with fluorescent tags like dansyl chloride or phenylisothiocyanate (PITC). dupuytrens.orgnih.gov

ParameterDetails
Technique High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on differential partitioning between mobile and stationary phases.
Detection Wavelengths 268 nm, 275 nm, 280 nm dupuytrens.orgnih.govresearchgate.netslideplayer.com
Common Column Types C18, Cation-Exchange pnas.orgdupuytrens.orgnih.govresearchgate.net
Enhancement Pre-column derivatization for increased sensitivity. dupuytrens.orgnih.gov

Capillary Electrophoresis (CE) and Laser-Induced Fluorescence (LIF) Detection

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC. When combined with Laser-Induced Fluorescence (LIF) detection, it provides exceptional sensitivity.

Principle: CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. This technique is highly efficient and requires very small sample volumes.

Derivatization: For LIF detection, Isodesmosine, which is not natively fluorescent, must be derivatized with a fluorescent tag. Fluorescein isothiocyanate (FITC) is a commonly used derivatizing agent. tandfonline.comtandfonline.com

High Sensitivity: The CE-LIF method is capable of detecting very low concentrations of Isodesmosine, with reported detection limits as low as 5.26 µg/L. tandfonline.comtandfonline.com This high sensitivity can eliminate the need for extensive sample pre-concentration steps. tandfonline.comtandfonline.com This technique has been successfully applied to the analysis of Isodesmosine in urine and plasma. tandfonline.comtandfonline.comnih.gov

Mass Spectrometry-Based Detection and Quantification Strategies

Mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of Isodesmosine, largely due to its ability to distinguish between molecules based on their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Principle: After separation by LC, the analyte of interest (Isodesmosine) is ionized and enters the mass spectrometer. In a tandem mass spectrometer, a specific precursor ion (for Isodesmosine, the molecular ion at m/z 526) is selected, fragmented, and then specific product ions are detected. nih.govdupuytrens.orgpnas.orgresearchgate.netslideplayer.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interferences from the sample matrix. nih.govdupuytrens.orgnih.govjst.go.jp

Ionization: Electrospray ionization (ESI) is the most common ionization technique used for Isodesmosine analysis. pnas.org

High Sensitivity: LC-MS/MS methods can achieve very low limits of quantification (LOQ), often in the range of 0.1 ng/mL in biological fluids like urine, plasma, and sputum. nih.govdupuytrens.org This allows for the accurate measurement of Isodesmosine even when present at very low concentrations.

Robustness: Validated LC-MS/MS methods have demonstrated good reproducibility and stability for the quantification of Isodesmosine in human urine and plasma. nih.govjst.go.jpnih.gov

FeatureDescription
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
Detection Tandem Mass Spectrometry (MS/MS)
Monitoring Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.govdupuytrens.orgnih.govjst.go.jp
Precursor Ion (m/z) 526 nih.govdupuytrens.orgpnas.orgresearchgate.netslideplayer.com
Typical Product Ions (m/z) 481, 397 nih.govdupuytrens.orgpnas.orgresearchgate.netslideplayer.com
Limit of Quantitation (LOQ) As low as 0.1 ng/mL in biological fluids nih.govdupuytrens.org

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving the highest accuracy and precision in quantitative analysis. nih.govresearchgate.net

Principle: A known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Isodesmosine) is added to the sample as an internal standard before sample preparation. nih.govresearchgate.netrsc.org This internal standard behaves almost identically to the endogenous Isodesmosine throughout the extraction, separation, and ionization processes. The absolute concentration of the endogenous Isodesmosine is then determined by measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard. nih.govresearchgate.netrsc.org

Advantages: This method corrects for any sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise absolute quantification. nih.govnih.govresearchgate.net

Internal Standards: The development of stable, isotopically labeled internal standards, such as isodesmosine-¹³C₃,¹⁵N₁, has been crucial for the successful application of this technique to Isodesmosine analysis. rsc.org While deuterated standards have been used, they may exhibit instability during the acid hydrolysis step. rsc.org

Applications: IDMS using LC-MS/MS has been successfully used to measure Isodesmosine concentrations in plasma and urine, providing reliable data for clinical research. nih.govrsc.orgacs.org

MALDI-Ion Trap Tandem Mass Spectrometry for Specialized Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with ion trap tandem mass spectrometry (MS/MS) has emerged as a powerful and rapid analytical tool for the quantification of isodesmosine in biological matrices. This technique offers an alternative to liquid chromatography-based methods, providing advantages in terms of analysis time and reduced solvent consumption while maintaining comparable analytical performance. researchgate.net

A key approach in the quantification of isodesmosine using MALDI-ion trap MS/MS involves the use of a stable-isotope labeled internal standard, such as desmosine-d4. researchgate.netnih.gov In this method, the sample containing isodesmosine is mixed with a known concentration of the internal standard and a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which facilitates the ionization of the analytes. nih.govdupuytrens.org

The analysis is performed in tandem mass spectrometry (MS²) mode. Due to high background from the matrix in single-stage MS, precursor ions of isodesmosine and the internal standard are first isolated in the ion trap. nih.gov These precursor ions are then subjected to fragmentation, and the resulting fragment ions are analyzed. nih.gov Isodesmosine and its isomer desmosine produce similar fragment ions, though with different intensities. dupuytrens.org Quantification is achieved by comparing the signal intensity ratio of a specific fragment ion from the endogenous isodesmosine to that of the corresponding fragment from the labeled internal standard. dupuytrens.org

This MALDI-MS² method has been successfully applied to quantify isodesmosine in complex biological fluids like urine and serum without the need for extensive sample enrichment prior to analysis. researchgate.net Research has demonstrated the method's linearity over a significant concentration range and its high sensitivity. researchgate.netdupuytrens.org

ParameterReported ValueBiological MatrixReference
Detection Limit0.02 ng/µLUrine and Serum researchgate.net
LinearityOver two orders of magnitudeUrine and Serum researchgate.net
Relative Standard Deviation (RSD)< 5%Not specified researchgate.net
Table 1: Performance Characteristics of MALDI-Ion Trap Tandem Mass Spectrometry for Isodesmosine Quantification.

Immunochemical Assays (e.g., ELISA, RIA) in Research Contexts

Immunochemical assays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), represent another significant class of analytical methods for the quantification of isodesmosine in research settings. nih.gov These techniques are based on the specific binding of an antibody to the isodesmosine antigen. The development of polyclonal antibodies against isodesmosine has been a crucial step in the establishment of these assays. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA methods have been developed for the estimation of isodesmosine in tissue hydrolysates. nih.gov In a typical competitive ELISA, a known amount of isodesmosine is coated onto a microtiter plate. The biological sample, containing an unknown amount of isodesmosine, is mixed with a specific anti-isodesmosine antibody and added to the plate. The isodesmosine in the sample competes with the coated isodesmosine for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a color-producing reaction. The intensity of the color is inversely proportional to the concentration of isodesmosine in the sample.

ELISA has been utilized to measure isodesmosine in various tissues, including human and rabbit aorta, demonstrating good correlation with results obtained from High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Radioimmunoassay (RIA)

RIA is another sensitive immunochemical technique that has been employed for isodesmosine quantification. One developed RIA involves the use of isodesmosine tetraacetate as the antigen. jci.org In this assay, antibodies are raised against a conjugate of isodesmosine tetraacetate and a carrier protein like bovine serum albumin. jci.org The radioligand is [³H]isodesmosine tetraacetate. jci.org The assay is based on the competition between the unlabeled isodesmosine in the sample (after acetylation) and the radiolabeled isodesmosine for binding to the antibody. jci.org The antibody-bound fraction is separated from the free fraction, and the radioactivity is measured. jci.org

This RIA method has proven suitable for the accurate estimation of elastin content in small biological samples, such as fetal lung tissue and amniotic fluid. jci.org

Assay TypeAnalyte FormApplicationReported Sensitivity/Detection LimitKey Findings/FeaturesReference
Competitive ELISAIsodesmosineQuantification in human and rabbit aorta tissue hydrolysates.6 pmol/mLGood correlation with HPLC method (r = 0.854 for human aorta, r = 0.938 for rabbit aorta). nih.govnih.gov
Radioimmunoassay (RIA)Isodesmosine tetraacetateEstimation of elastin in fetal rat and sheep lung tissue and amniotic fluid.2 ngSpecific for isodesmosine tetraacetate with low cross-reactivity (4%) from desmosine tetraacetate. Suitable for small sample sizes (5 mg dry weight tissue or 0.5 ml fluid). jci.org
Table 2: Research Applications of Immunochemical Assays for Isodesmosine.

Research on Isodesmosine in Biological Processes and Experimental Models

Mechanisms of Elastin (B1584352) Degradation and Isodesmosine (B1214917) Release

The breakdown of elastin, a highly stable protein with a half-life of over 70 years, is a complex process mediated by a class of enzymes known as elastases. tandfonline.com This degradation leads to the liberation of isodesmosine, either as a free amino acid or as part of larger elastin-derived peptides. nih.govnih.gov

Several classes of proteases are implicated in the breakdown of elastin and the subsequent release of isodesmosine. Key among these are serine proteases and matrix metalloproteinases (MMPs). tandfonline.comnih.govavma.org

Neutrophil Elastase : This potent serine protease, released by neutrophils and macrophages, is a primary driver of elastin degradation, particularly in inflammatory conditions. tandfonline.comnih.govavma.orgnih.gov Studies have shown that neutrophil elastase can directly liberate free desmosine (B133005) and isodesmosine from insoluble elastin. nih.govnih.gov Its activity is implicated in the pathogenesis of diseases like chronic obstructive pulmonary disease (COPD) and atherosclerosis. nih.govresearchgate.net

Matrix Metalloproteinase-12 (MMP-12) : Also known as macrophage elastase, MMP-12 is another critical enzyme in elastin breakdown. nih.govavma.org Research has demonstrated that recombinant MMP-12 can release desmosine and isodesmosine as free amino acids from insoluble elastin. nih.govnih.gov This enzyme plays a role in vascular diseases and emphysema. nih.govdntb.gov.ua

Other MMPs : Other matrix metalloproteinases, including MMP-2, MMP-7, and MMP-9, also possess elastolytic activity and contribute to the generation of elastin fragments. tandfonline.comavma.org

Cysteine Proteases : Cathepsin L, a cysteine proteinase, is known to degrade elastin, particularly at an acidic pH. avma.org

The liberation of free desmosine and isodesmosine is a significant event, as these molecules can then be detected in various biological fluids. nih.gov Furthermore, oxidative stress can enhance the enzymatic degradation of elastin. Elastin that has been oxidized by reactive oxygen species releases a greater amount of unconjugated desmosine and isodesmosine when exposed to MMP-12 or neutrophil elastase. nih.govnih.gov

The specific peptide bonds that elastases cleave influence the size and composition of the resulting isodesmosine-containing peptides. Different elastases exhibit distinct cleavage preferences.

Matrix Metalloproteinases (MMPs) : Human macrophage elastase (HME) and mouse macrophage elastase (MME) show a strong preference for cleaving peptide bonds adjacent to leucine (B10760876) (Leu) and isoleucine (Ile) residues. nih.gov The 92-kDa gelatinase (MMP-9) also favors these residues, along with alanine (B10760859) (Ala), glycine (B1666218) (Gly), and valine (Val). nih.gov

Serine Proteases : Porcine pancreatic elastase and human neutrophil elastase predominantly cleave near glycine and alanine residues, with a lesser preference for valine, phenylalanine, isoleucine, and leucine. nih.gov

The complex, cross-linked structure of elastin presents a challenge for complete proteolytic digestion. nih.gov The location and accessibility of cleavage sites within the elastin fiber can influence the efficiency of degradation and the nature of the released fragments. nih.gov Some research suggests that certain elastases can cleave within the desmosine/isodesmosine cross-links themselves, leading to the release of smaller peptide fragments. nih.gov

Isodesmosine as a Research Biomarker for Elastin Turnover in Model Systems

The unique presence of isodesmosine in mature elastin makes it an ideal biomarker for tracking elastin degradation in various experimental models. atsjournals.orgbmj.commdpi.comoatext.com Its measurement allows researchers to monitor the activity of elastolytic enzymes and the structural integrity of elastin-rich tissues.

Cell Culture Systems : In vitro models using various cell types have been instrumental in studying elastin degradation. For instance, exposing insoluble elastin to monocyte/macrophage cell lines (like THP-1 and U937) and primary human macrophages results in the liberation of free desmosine and isodesmosine. nih.gov This release can be inhibited by serine protease inhibitors, confirming the role of enzymes like neutrophil elastase secreted by these cells. nih.gov

Tissue Culture Models : Studies using cell cultures that assemble their own extracellular matrix have also utilized isodesmosine as a marker. In one such model, pulmonary endothelial cells transfected to produce tropoelastin were shown to deposit and cross-link it into elastic fibers, as evidenced by the detection of high levels of desmosine. molbiolcell.org This approach allows for the study of both elastin assembly and degradation in a controlled environment.

Model SystemKey FindingReference
Monocyte/Macrophage Cell Lines (THP-1, U937)Liberate free desmosine and isodesmosine from insoluble elastin, a process inhibited by serine protease inhibitors. nih.gov
Primary Human MacrophagesRelease free desmosine and isodesmosine from insoluble elastin. nih.gov
Transfected Pulmonary Endothelial CellsSuccessfully assemble and cross-link secreted tropoelastin into elastic fibers, confirmed by desmosine detection. molbiolcell.org

Isodesmosine is widely used as a biomarker in animal models of diseases characterized by elastin degradation.

Pulmonary Emphysema (COPD) : Animal models of COPD, often induced by elastase instillation or cigarette smoke exposure, have demonstrated a correlation between increased urinary desmosine levels and the extent of airspace enlargement. oatext.com In a rat model, hyaluronan aerosol treatment reduced the severity of elastase-induced emphysema and was associated with decreased levels of desmosine and isodesmosine. researchgate.net Studies in mice exposed to cigarette smoke showed that the level of peptide-free desmosine and isodesmosine in bronchoalveolar lavage fluid was a sensitive indicator of early lung injury. researchgate.net

Skin Aging : The Ishibashi rat, which develops wrinkles early in life, serves as a model for skin aging. In these rats, the content of isodesmosine in the skin was significantly reduced in aged animals compared to young ones, indicating elastin degradation. nih.gov

Atherosclerosis and Aneurysms : The release of desmosine and isodesmosine is studied in animal models of cardiovascular diseases where elastin breakdown in arterial walls is a key pathological feature. nih.govnih.gov

Alpha-1 Antitrypsin Deficiency (AATD) : In animal models of AATD, a genetic disorder leading to emphysema, urinary desmosine levels correlate with airspace enlargement. oatext.com Studies in AATD patients have shown that augmentation therapy can lead to a reduction in isodesmosine levels, suggesting a decrease in elastin degradation. taylorandfrancis.com

Animal ModelDisease/ConditionKey Finding related to IsodesmosineReference
HamsterElastase-induced EmphysemaCorrelation between elevated urinary desmosine and airspace enlargement. ersnet.org
RatElastase-induced EmphysemaHyaluronan aerosol treatment reduced emphysema severity and desmosine/isodesmosine levels. researchgate.net
MouseCigarette Smoke-induced Lung InjuryFree desmosine/isodesmosine in BALF is a sensitive marker of early injury. researchgate.net
Ishibashi RatSkin AgingReduced isodesmosine content in the skin of aged rats. nih.gov

Exploratory Research on Isodesmosine's Influence on Biological Responses

While primarily viewed as a biomarker of elastin degradation, some exploratory research has investigated whether isodesmosine itself can elicit biological responses.

One study investigated the chemotactic properties of isodesmosine for the bacterium Pseudomonas aeruginosa, a common pathogen in chronic lung diseases. nih.gov The study found that isodesmosine acts as a chemoattractant for this bacterium. This suggests that the release of isodesmosine during elastin degradation in the lungs could potentially influence bacterial colonization and infection. nih.gov The chemotactic response was shown to be mediated by the PctA chemoreceptor in P. aeruginosa. nih.gov

Further research is needed to fully elucidate the potential biological activities of isodesmosine and to understand if it functions solely as a passive byproduct of elastin breakdown or if it can actively participate in pathological processes.

Chemoattractant Properties for Microorganisms in Laboratory Settings

Isodesmosine, a non-proteinogenic amino acid unique to the protein elastin, has been identified as a chemical attractant for certain microorganisms in laboratory studies. nih.govmicrobiologyresearch.org Research has focused on its role in guiding bacterial movement, a process known as chemotaxis.

A key finding is that isodesmosine serves as a chemoattractant for the opportunistic pathogen Pseudomonas aeruginosa, specifically the PAO1 strain. nih.govnih.gov In laboratory assays, P. aeruginosa demonstrated a significant, positive chemotactic response toward isodesmosine, with the attraction increasing as the concentration of the compound increased. nih.gov Further investigation into the mechanism identified a specific methyl-accepting chemotaxis protein, PctA, as the chemoreceptor responsible for detecting isodesmosine and initiating the chemotactic response in PAO1. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

The potential clinical relevance of this finding was explored by testing the chemoattractant properties of isodesmosine on a variety of P. aeruginosa clinical isolates from diverse sources of infection. nih.govnih.gov The results indicated that a positive chemotactic response to isodesmosine is a common trait among these isolates, suggesting it could be a conserved feature that influences the colonization of infection sites where elastin degradation occurs. nih.govmicrobiologyresearch.org Of 15 distinct clinical isolates tested, 12 exhibited chemoattraction to isodesmosine. nih.gov The strongest responses were noted in strains isolated from urine and ear infections. nih.gov

Table 1: Chemotactic Response of P. aeruginosa Clinical Isolates to Isodesmosine

Isolation Source Number of Strains Tested Number of Strains Showing Chemoattraction
Urine 2 2
Ear 2 2
Sputum 3 3
Blood 2 2
Eye 2 1
Foot 1 0
Abdominal Fluid 1 0
Tracheal Aspirate 1 0
Catheter 1 1

Data sourced from studies on P. aeruginosa clinical isolates. nih.gov

Investigation of Potential Modulatory Effects on Cellular Activity in Research Systems

Isodesmosine's role in modulating cellular activity is primarily understood through its release during the enzymatic breakdown of mature elastin. oatext.comersnet.org Its presence in biological systems is a direct consequence of the activity of specific cells, particularly inflammatory cells like neutrophils and macrophages, and the proteases they release. frontiersin.orgnih.gov Therefore, research systems investigate isodesmosine levels as an indicator of cellular enzymatic activity that modulates the extracellular matrix.

The liberation of isodesmosine from insoluble elastin is a key event in various pathological and physiological models. nih.govnih.gov Studies have demonstrated that specific elastolytic proteases, including neutrophil elastase and certain matrix metalloproteinases (MMPs), are responsible for cleaving elastin in a way that releases free desmosine and isodesmosine amino acids. nih.govnih.gov Neutrophil elastase, an enzyme released by neutrophils, and MMP-12 (macrophage elastase), secreted by macrophages, have been shown to liberate isodesmosine from elastin substrates in vitro. nih.govnih.gov

Furthermore, research using cultured monocyte/macrophage cell lines (such as THP-1 and U937) and primary human macrophages confirmed that these cells can directly cause the release of isodesmosine from insoluble elastin. nih.govnih.gov The use of protease inhibitors in these experimental systems showed that inhibiting serine proteases, a class that includes neutrophil elastase, reduced the liberation of isodesmosine, reinforcing the link between specific cellular enzyme activity and isodesmosine release. nih.gov

In research models of lung disease, such as those for chronic obstructive pulmonary disease (COPD) and alpha-1 antitrypsin deficiency (AATD), elevated levels of isodesmosine are correlated with the underlying cellular processes of inflammation and tissue destruction. oatext.comersnet.org In these systems, the recruitment of neutrophils and macrophages to the lungs leads to an increased burden of elastolytic enzymes that degrade elastic fibers, modulating the tissue structure and releasing isodesmosine as a footprint of this activity. frontiersin.org Clinical research studies have shown that therapeutic agents that inhibit neutrophil elastase can lead to a reduction in plasma isodesmosine levels, directly linking the modulation of this specific cellular activity to the levels of the biomarker. ashpublications.orgtandfonline.com

Table 2: Cellular and Enzymatic Systems Implicated in Isodesmosine Liberation

Cell Type Associated Enzyme Effect on Elastin
Neutrophils Neutrophil Elastase (NE) Degrades elastin, liberating free isodesmosine. oatext.comnih.govnih.gov
Macrophages Matrix Metalloproteinase-12 (MMP-12) Degrades elastin, liberating free isodesmosine. nih.govnih.gov
Monocyte/Macrophage Cell Lines (THP-1, U937) Serine Proteases Degrade elastin, liberating free isodesmosine. nih.gov

This table summarizes key findings from in vitro and research models on the cellular sources of enzymes that release isodesmosine.


Future Directions and Emerging Research Avenues for Isodesmosine Chloride

Development of Novel High-Resolution Analytical Techniques for Isodesmosine (B1214917) Characterization

The accurate quantification of isodesmosine is crucial for its validation as a clinical biomarker. While traditional methods like enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) have been used, they can be limited by specificity issues. dupuytrens.orgdupuytrens.org High-performance liquid chromatography (HPLC) has offered a more refined approach, but recent advancements are pushing the boundaries of detection and quantification even further. dupuytrens.orgersnet.orgresearchgate.net

Future efforts are focused on enhancing the sensitivity and specificity of analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool, allowing for the precise measurement of isodesmosine in various biological fluids, including urine, plasma, and sputum. dupuytrens.orgersnet.orgrsc.orgresearchgate.net The development of isotope-dilution LC-MS/MS methods, utilizing chemically synthesized isotopically labeled internal standards like isodesmosine-¹³C₃,¹⁵N₁, promises even greater accuracy in quantification. rsc.org

Another promising avenue is the use of Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS). nih.gov This technique offers the advantage of rapid analysis times without the need for extensive chromatographic separation, potentially streamlining the process of isodesmosine quantification in clinical samples. nih.gov Furthermore, high-performance capillary electrophoresis with laser-induced fluorescence (HPCE-LIF) is another advanced technique being explored for detecting isodesmosine at very low concentrations. ersnet.orgnih.gov

These methodological advancements are critical for understanding the subtle changes in isodesmosine levels that may signify the early stages of diseases characterized by elastin (B1584352) degradation. ersnet.org

Table 1: Comparison of Analytical Techniques for Isodesmosine Detection

TechniquePrincipleAdvantagesDisadvantages
ELISA/RIA Immuno-based detectionRapid and inexpensivePotential for cross-reactivity and lower specificity dupuytrens.orgdupuytrens.org
HPLC-UV Chromatographic separation with UV detectionGood separation of isodesmosine and desmosine (B133005)Lower sensitivity compared to mass spectrometry-based methods ersnet.orgresearchgate.net
LC-MS/MS Chromatographic separation coupled with mass spectrometryHigh sensitivity and specificity, allows for quantification in various biological fluids dupuytrens.orgersnet.orgrsc.orgRequires sophisticated instrumentation and sample preparation
MALDI-MS Matrix-assisted laser desorption/ionization mass spectrometryRapid analysis, no chromatographic separation neededMay require further validation for quantitative accuracy in complex samples nih.gov
HPCE-LIF Capillary electrophoresis with laser-induced fluorescence detectionHigh sensitivity for detecting low concentrationsMay require derivatization of the analyte ersnet.orgnih.gov

Advanced Mechanistic Investigations of Isodesmosine Formation and Degradation in Complex Biological Environments

Understanding the precise mechanisms of isodesmosine formation and degradation is fundamental to interpreting its role in both health and disease. Isodesmosine is formed through a series of condensation reactions involving four lysine (B10760008) residues on tropoelastin monomers, a process initiated by the enzyme lysyl oxidase. nih.govresearchgate.netualberta.ca However, the exact spatial and temporal regulation of this cross-linking process within the complex extracellular matrix is still being unraveled. Recent studies have begun to map the specific locations of desmosine and isodesmosine cross-links, providing new insights into the molecular architecture of elastin. frontiersin.org

Future research will likely focus on elucidating the factors that influence the ratio of isodesmosine to its isomer, desmosine, during elastogenesis. Advanced techniques, such as the use of ¹³C-labeled precursors, are being employed to gain mechanistic insights into the formation of isodesmosine. sophia.ac.jp

Equally important is the investigation of isodesmosine degradation. Elastin is remarkably stable, but it can be broken down by elastases, particularly in pathological conditions. mdpi.com The release of isodesmosine-containing peptides is a direct consequence of this degradation. mdpi.com Non-enzymatic modifications, such as carbamylation, may also affect elastin's susceptibility to proteolysis. oup.com Advanced studies will aim to characterize the specific cleavage sites within the elastin network that lead to the release of isodesmosine and to identify the full spectrum of elastolytic enzymes involved in various disease states.

Exploration of Isodesmosine as a Core Component in Engineered Elastin-Mimetic Systems for Research

The unique properties of elastin, particularly its elasticity and resilience, make it an attractive material for tissue engineering. ualberta.canih.gov Elastin-like polypeptides (ELPs) are synthetic biopolymers inspired by the repeating sequences found in natural elastin. rsc.org These materials can be engineered to exhibit specific physical and biological properties. rsc.org

A key challenge in creating functional, engineered elastic tissues is replicating the complex cross-linking of natural elastin. Future research will explore the incorporation of isodesmosine and its precursors into engineered elastin-mimetic systems. By controlling the placement and density of these cross-links, it may be possible to create biomaterials with tailored mechanical properties that closely mimic those of native tissues. nih.gov

These engineered systems will serve as powerful research tools to study the influence of isodesmosine on the self-assembly, mechanical behavior, and biological interactions of elastin. scholaris.ca For example, they could be used to investigate how the presence of isodesmosine affects cell adhesion, proliferation, and differentiation, providing valuable information for the design of next-generation biomaterials for applications in vascular grafts, skin regeneration, and other areas of regenerative medicine. ecm-labo.co.jp

Computational Modeling and Simulation of Isodesmosine-Elastin Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding the structure and dynamics of complex biomolecules like elastin. frontiersin.orgscholaris.canih.gov These approaches can provide insights at an atomic level that are often difficult to obtain through experimental methods alone.

These computational models can also be used to predict how mutations or modifications affecting the regions around isodesmosine cross-links might alter the structure and function of elastin, providing a framework for understanding the molecular basis of elastin-related diseases. frontiersin.org Furthermore, computational approaches can aid in the design of novel elastin-mimetic peptides with specific, predetermined properties. rsc.org The integration of computational modeling with experimental data will be crucial for advancing our understanding of isodesmosine's role in elastin biology. researchgate.net

Q & A

Q. What are the recommended methods for preparing standard solutions of isodesmosine chloride for quantitative analysis?

this compound standards should be dissolved in 0.01 M hydrochloric acid to ensure stability and prevent degradation. For hydrolysis-based studies, samples (e.g., elastin or tissue) are treated with 6 M HCl in flame-sealed vials under an argon atmosphere at 120°C for 48 hours to release cross-linked amino acids like isodesmosine. Aliquots of standard solutions (e.g., 5 μmol/mL) are diluted with 6 M HCl to match the hydrolysis conditions, ensuring accurate calibration curves .

Q. How can cation exchange HPLC be optimized for detecting isodesmosine and desmosine in biological samples?

A validated cation exchange HPLC method involves using a C18 column with UV detection at multiple wavelengths (e.g., 275 nm and 305 nm) to quantify both compounds without physical separation. The method achieves a detection limit of 2 pmol and a runtime of 8 minutes. Linearity (R² > 0.99), accuracy (recovery >95%), and inter-day precision (RSD <5%) should be confirmed using spiked elastin hydrolysates .

Q. What are the critical steps in validating an analytical method for this compound quantification?

Key validation parameters include:

  • Linearity : Test across a physiologically relevant range (e.g., 0.1–100 ng/mL) using triplicate measurements.
  • Accuracy : Spike recovery experiments in biological matrices (e.g., urine or lung tissue).
  • Precision : Calculate intra- and inter-day RSD values (ideally <10%).
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (e.g., LOD of 0.1 ng/mL for nanoLC-MS/MS) .

Advanced Research Questions

Q. How can contradictory findings regarding isodesmosine levels in COPD patients be resolved?

Studies report lower urinary isodesmosine levels in COPD "rapid decliners" compared to "slow decliners," potentially due to depleted lung elastin reserves. To address contradictions:

  • Stratify cohorts by disease severity (e.g., GOLD stages) and smoking history.
  • Use longitudinal sampling to track dynamic changes during acute exacerbations.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify inter-group differences (p < 0.05) .

Q. What experimental designs mitigate variability in isodesmosine measurements across analytical platforms?

  • Method Harmonization : Compare nanoLC-MS/MS, MALDI-ion trap MS, and HPLC using shared reference materials.
  • Internal Standards : Use deuterated isodesmosine (e.g., D4-isodesmosine) to correct for matrix effects.
  • Blinded Analysis : Assign samples randomly to eliminate operator bias .

Q. How do hydrolysis conditions influence isodesmosine recovery from elastin-rich tissues?

Extended hydrolysis (48–72 hours) in 6 M HCl at 120°C maximizes cross-link release but risks amino acid degradation. Optimization strategies include:

  • Argon Atmosphere : Prevents oxidative side reactions.
  • Time Course Experiments : Assess recovery at 24, 48, and 72 hours.
  • Alternative Solvents : Replace methanol with isopropanol during derivatization to reduce esterification artifacts .

Q. What statistical approaches are suitable for meta-analyses of isodesmosine as a biomarker?

  • Systematic Reviews : Define inclusion criteria (e.g., cohort size ≥50, validated assays).
  • Meta-Regression : Adjust for confounders like age, smoking status, and comorbidities.
  • Dose-Response Analysis : Correlate isodesmosine levels with spirometry metrics (e.g., FEV1 decline) .

Methodological Challenges and Solutions

Q. Why might isodesmosine levels inversely correlate with disease severity in some studies?

Hypotheses include:

  • Elastin Depletion : Advanced COPD may reduce substrate availability for cross-link formation.
  • Compensatory Mechanisms : Acute inflammation during exacerbations could transiently elevate degradation markers.
  • Sampling Timing : Steady-state vs. acute-phase sampling introduces variability. Validate findings with longitudinal designs .

Q. How do derivatization protocols affect isodesmosine detection sensitivity?

Propionic anhydride derivatization reduces polarity, enhancing retention on C18 columns for nanoLC-MS/MS. Key considerations:

  • Reaction Time : Optimize to 30–60 minutes at 60°C.
  • Quenching : Add 0.1% formic acid to halt derivatization.
  • Ion Suppression : Use stable isotope-labeled internal standards to normalize MS signals .

Q. What are the limitations of using isodesmosine as a sole biomarker for elastin degradation?

Challenges include:

  • Biological Variability : Age, diet, and renal function influence urinary excretion.
  • Matrix Effects : Co-eluting compounds in urine or plasma suppress ionization in MS.
  • Dynamic Range : Low baseline levels in healthy subjects limit diagnostic specificity. Combine with other biomarkers (e.g., elastin peptides) for higher accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.